BenchChemオンラインストアへようこそ!

2-Oxothiazolidine-4-carboxylate

Glutathione Endothelial Dysfunction Oxidative Stress

Select OTC for glutathione modulation without the GCL feedback inhibition observed with NAC. Its 5-oxoprolinase-dependent activation delivers controlled, cell-type-specific cysteine release, providing physiologically relevant GSH elevation in endothelial, hepatic, and mixed-culture studies. Backed by clinical pharmacokinetic data and validated in vascular function trials. Ideal for long-term redox homeostasis research where NAC proves unsuitable.

Molecular Formula C4H4NO3S-
Molecular Weight 146.15 g/mol
Cat. No. B1261001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxothiazolidine-4-carboxylate
Synonyms2-oxo-4-thiazolidine carboxylic acid
2-oxothiazolidine-4-carboxylate
2-oxothiazolidine-4-carboxylic acid
2-oxothiazolidine-4-carboxylic acid, (R)-isomer
2-oxothiazolidine-4-carboxylic acid, (S)-isomer
L-2-OTZD-4-CXA
L-2-oxothiazolidine-4-carboxylate
oxothiazolidinecarboxylic acid
Procysteine
Molecular FormulaC4H4NO3S-
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1C(NC(=O)S1)C(=O)[O-]
InChIInChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/p-1
InChIKeyBMLMGCPTLHPWPY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxothiazolidine-4-carboxylate (Procysteine) Procurement: A Data-Driven Guide to a Differentiated Cysteine Prodrug


2-Oxothiazolidine-4-carboxylate (OTC, also known as Procysteine) is a well-characterized, stable prodrug of the conditionally essential amino acid L-cysteine [1]. As a cyclic derivative of cysteine (an L-2-oxothiazolidine-4-carboxylic acid), it is designed to be inert in the extracellular environment, circumventing the well-documented toxicity and stability issues associated with direct cysteine administration [2]. Upon entering cells, OTC is enzymatically converted by the enzyme 5-oxoprolinase to release L-cysteine, which serves as the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH) [3]. Its primary application in research and clinical investigation is the augmentation of intracellular GSH pools to mitigate oxidative stress.

Why 2-Oxothiazolidine-4-carboxylate Cannot Be Readily Substituted by Generic N-Acetylcysteine (NAC)


Procurement decisions that treat 2-oxothiazolidine-4-carboxylate (OTC) and the widely available N-acetylcysteine (NAC) as interchangeable cysteine prodrugs are not supported by empirical evidence. While both are glutathione precursors, they exhibit profound differences in their metabolic activation pathways, cellular uptake kinetics, and resultant pharmacodynamics [1]. Critically, NAC can paradoxically inhibit the rate-limiting enzyme of glutathione synthesis, glutamate-cysteine ligase, at physiologically relevant concentrations, a phenomenon not observed with OTC [2]. Furthermore, their utility varies significantly across different cell and tissue types due to distinct enzymatic dependencies for cysteine release [3]. The following quantitative evidence demonstrates that the choice of cysteine prodrug directly impacts experimental outcomes and potential clinical translation, making OTC a non-fungible tool for specific research applications.

2-Oxothiazolidine-4-carboxylate: Quantified Evidence of Differentiation Against Key Comparators


Superior and More Sustained Glutathione Elevation vs. NAC in Primary Endothelial Cells

A direct comparative study in primary human umbilical vein endothelial cells (HUVECs) quantified the ability of OTC, N-acetylcysteine (NAC), and other prodrugs to increase intracellular glutathione (GSH). OTC demonstrated a significantly more sustained effect on GSH levels over 24 hours compared to NAC [1]. While NAC induced a rapid but transient peak, OTC produced a more gradual and durable elevation, which is critical for maintaining a prolonged antioxidant defense.

Glutathione Endothelial Dysfunction Oxidative Stress

Avoidance of Glutamate-Cysteine Ligase (GCL) Inhibition: A Critical Advantage Over NAC

A major mechanistic differentiator identified in the same study is that NAC acts as a competitive inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme for glutathione synthesis, with a Ki of 3.2 mM [1]. This feedback inhibition creates a 'ceiling effect' on GSH production at higher NAC concentrations. In contrast, OTC is not reported to exhibit this inhibitory activity, as it is metabolized via a distinct, non-competing pathway involving 5-oxoprolinase [2].

Glutathione Synthesis Enzyme Inhibition Cellular Metabolism

Functional Improvement of Endothelial Dysfunction in CAD Patients: A 4.4 Percentage Point Increase

In a randomized, double-blind, placebo-controlled clinical trial involving 48 patients with angiographically proven coronary artery disease (CAD), oral administration of 4.5 g of OTC led to a significant improvement in flow-mediated dilation (FMD) of the brachial artery, a key measure of endothelial function [1]. Placebo treatment produced no change (from 7.0% to 7.2%), whereas OTC treatment increased FMD from 6.6% to 11.0% (P = 0.005). This improvement was attributed to enhanced endothelial-derived nitric oxide (EDNO) action via increased cellular glutathione.

Coronary Artery Disease Endothelial Function Clinical Trial

Defined, Predictable Human Pharmacokinetics for Precise Dosing in Clinical Studies

The pharmacokinetic (PK) profile of OTC has been rigorously defined in healthy human volunteers, providing a quantitative basis for precise and reproducible dosing in clinical and translational research [1]. Following intravenous infusion, the elimination of OTC follows Michaelis-Menten kinetics with a parallel first-order component. Critically, at plasma concentrations equal to the Michaelis constant (Km), 84% of the administered OTC is efficiently converted to its active metabolite, total blood cysteine.

Pharmacokinetics Drug Development Cysteine Prodrug

Cell-Type Specific Utility: Ineffectiveness in Neuronal Cultures Highlights Tissue Selectivity

A key differentiator for OTC is its cell-type-dependent efficacy, which contrasts with some other prodrugs. A study in cultured neurons derived from embryonic rat brain demonstrated that OTC fails to serve as a cysteine donor for glutathione synthesis in this specific cell type, whereas NAC was effective [1]. This highlights that OTC's enzymatic activation pathway (via 5-oxoprolinase) is not universally expressed across all tissues.

Neuronal Metabolism Cell-Type Specificity Cysteine Prodrugs

Validated Application Scenarios for 2-Oxothiazolidine-4-carboxylate Based on Quantitative Evidence


Investigating Sustained Glutathione Elevation in Long-Term Endothelial Cell Models

Researchers studying chronic oxidative stress in primary endothelial cells (e.g., HUVEC, HAEC) should select OTC for its ability to provide a more stable and prolonged elevation of intracellular glutathione compared to NAC [1]. The avoidance of GCL feedback inhibition with OTC also ensures that glutathione synthesis is not artificially capped at higher treatment concentrations, enabling a more physiologically relevant study of redox homeostasis [2].

Clinical or Translational Studies Aiming to Improve Endothelial Function in Cardiovascular Disease

Based on direct clinical evidence, OTC is the preferred cysteine prodrug for preclinical and clinical investigations focused on improving vascular health and endothelial function in conditions like coronary artery disease or atherosclerosis [1]. The demonstrated 4.4 percentage point improvement in flow-mediated dilation (FMD) provides a clear, measurable, and clinically relevant functional endpoint that is supported by a well-characterized human pharmacokinetic profile for reliable dosing [2].

Hepatic Metabolism Studies Where Maximal Glutathione Synthesis is Required

OTC is a suitable tool for stimulating glutathione synthesis in hepatocytes, where it is known to be metabolized [1]. However, researchers should account for the rate-limiting step of intracellular conversion to cysteine via 5-oxoprolinase [2]. For applications demanding rapid or maximal GSH production, alternative prodrugs may be more efficient, but OTC remains valuable for studies where a defined, slower, and non-inhibitory pathway is desirable.

Selective Cysteine Delivery in Mixed Cell Cultures (e.g., Neurovascular Unit)

Leveraging its cell-type specificity, OTC can be used as a selective tool to study glutathione metabolism in non-neuronal cell types within mixed cultures, such as endothelial cells or astrocytes. Since OTC is ineffective in cultured neurons, it can be employed to elevate GSH specifically in the supporting cell populations without directly affecting neuronal GSH synthesis, allowing for precise dissection of paracrine or cell-autonomous redox signaling [1].

Quote Request

Request a Quote for 2-Oxothiazolidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.